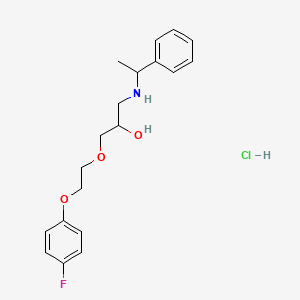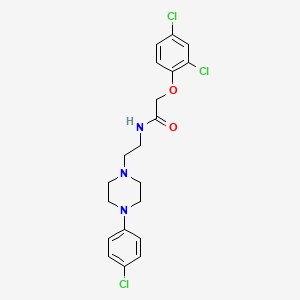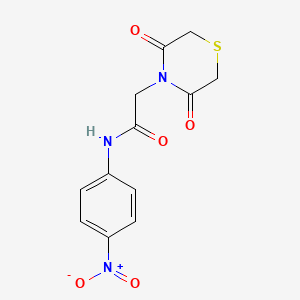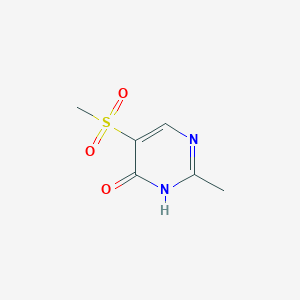
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenoxy group and a phenylethylamino moiety suggests that it may interact with biological systems in a specific manner, potentially as a uterine relaxant or exhibiting adrenolytic activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including the use of acid catalysis, as seen in the formation of fluorophores from phenylethylamines . A novel route for synthesizing racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, which share structural similarities with the compound , has been reported. This synthesis involves structural hybridization and has been evaluated for biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectrometry . Additionally, the conformational analysis of similar compounds has been performed using X-ray diffraction analysis, revealing details about the spatial arrangement of the molecule's functional groups and their potential interactions with biological targets .
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of its functional groups. For example, the phenylethylamine core can participate in condensation reactions catalyzed by hydrochloric acid, leading to the formation of fluorophores . The presence of a hydroxy group also suggests potential for phosphorylation or esterification reactions.
Physical and Chemical Properties Analysis
Compounds with similar structures have been shown to possess liquid-crystalline properties, with the influence of fluoro substituents affecting their melting points, clearing points, and phase transitions . The physical properties such as solubility, melting point, and boiling point would be influenced by the presence of the hydrochloride salt form, as well as the specific functional groups present in the compound.
科学的研究の応用
Histochemical Applications
Hydrochloric acid catalysis enhances the fluorescence yield in the formaldehyde condensation reaction with phenylethylamines and indolylethylamines, indicating potential applications in histochemistry for sensitive detection of these compounds. This method exhibits specificity for indolylethylamines and 3-hydroxylated or 3-methoxylated phenylethylamines, offering a tool for distinguishing between structurally related compounds based on reactivity in the condensation reaction (Björklund & Stenevi, 1970).
Material Synthesis
Research into the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrated its potential in creating fluoro-containing materials. The presence of strong intermolecular hydrogen bonds in its crystal structure suggests applications in developing organic fluoro-containing polymers, highlighting the role of alcoholic and phenolic hydroxyl groups in polymer synthesis (Li, Shen, & Zhang, 2015).
Pharmaceutical Research
Studies on novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides have shown potent uterine relaxant activity, indicating their potential in pharmaceutical applications related to labor and delivery management. These compounds exhibited significant in vitro and in vivo activity, along with higher cAMP releasing potential compared to isoxsuprine hydrochloride, with minimal cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Green Chemistry
Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This research suggests the potential for creating almost 100% bio-based benzoxazine end-capped molecules, paving the way for sustainable alternatives to phenol in material science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-(1-phenylethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO3.ClH/c1-15(16-5-3-2-4-6-16)21-13-18(22)14-23-11-12-24-19-9-7-17(20)8-10-19;/h2-10,15,18,21-22H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYMJUQRAKPFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)ethoxy)-3-((1-phenylethyl)amino)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)
![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)


![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)

![3-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2548634.png)
![8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2548637.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2548638.png)